Home > Products > Screening Compounds P120580 > 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide -

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide

Catalog Number: EVT-4497060
CAS Number:
Molecular Formula: C21H17BrFN5O
Molecular Weight: 454.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. It exhibits reversible inhibition of ADP-induced platelet aggregation and has shown efficacy in in vivo antiplatelet and antithrombotic studies. []
  • Relevance: While structurally distinct from 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide, both compounds share the presence of a substituted pyrazole ring, highlighting the importance of this moiety in various biological activities. []

2. 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16e, TAS-116) []

  • Compound Description: 16e (TAS-116) is a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. It displays oral bioavailability and demonstrates antitumor activity in vivo. Notably, its analog, 16d, exhibits a unique binding mode to the N-terminal ATP binding site of HSP90. []
  • Relevance: Similar to 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide, this compound contains a benzamide moiety, suggesting its potential role in interacting with specific targets. []

3. 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) []

  • Compound Description: AZD1480 acts as a potent Jak2 inhibitor, specifically targeting the Jak/Stat pathway. It displays inhibitory effects on signaling and proliferation in Jak2 V617F cell lines and demonstrates in vivo efficacy in a TEL-Jak2 model. []
  • Relevance: This compound and 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide belong to the same chemical class of pyrazole derivatives. The presence of halogenated aromatic rings in both structures suggests a possible contribution to their respective biological activities. []

4. 3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217, 3) []

  • Compound Description: SAGE-217 is a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABAA receptors. It exhibits excellent oral drug metabolism and pharmacokinetic (DMPK) properties and is currently undergoing phase 2 clinical trials for postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET). []
  • Relevance: SAGE-217 shares a common structural motif with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide, both containing a substituted pyrazole ring directly linked to a larger molecular framework. This suggests that this structural feature may contribute to their interaction with specific targets. []

5. N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f) []

  • Compound Description: This oxazolidinone derivative demonstrates potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). 10f phosphate exhibits a favorable safety profile, high water solubility, and high oral bioavailability, making it suitable for in vivo studies. []
  • Relevance: Like 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide, this compound incorporates a halogenated aromatic ring (fluorophenyl ring in 10f and bromophenyl ring in the target compound). These structural similarities could influence their pharmacological properties and interactions with biological targets. []

6. 4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735, 10) []

  • Compound Description: BMS-695735 is a potent and orally bioavailable inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. It exhibits an improved ADME profile, low drug-drug interaction potential, and broad-spectrum in vivo antitumor activity. []
  • Relevance: Both this compound and 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide feature a halogenated pyrazole moiety, indicating the significance of this structural element in medicinal chemistry. The presence of this shared motif may suggest common strategies for interacting with target proteins. []

7. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691, B5) []

  • Compound Description: Hu7691 is a highly potent and selective Akt inhibitor that exhibits a 24-fold selectivity for Akt1 over Akt2. This selectivity profile translates to an improved cutaneous safety profile compared to earlier Akt inhibitors. []
  • Relevance: Hu7691 and 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide are structurally related by the presence of a 1H-pyrazol ring linked to a benzamide moiety, suggesting a potential for similar binding interactions with specific targets. []

8. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812) []

  • Compound Description: 5i ([11C]MG2-1812) serves as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). It demonstrates favorable lipophilicity and is used as a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
  • Relevance: Both this compound and 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide share the presence of a substituted pyrazole ring and a halogenated aromatic ring, suggesting a possible role of these features in their interactions with biological targets. []

9. N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (9m, MK-0893) []

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, demonstrating high binding affinity and functional cAMP activity. It displays favorable selectivity against other family B GPCRs and effectively lowers glucose levels in animal models. []
  • Relevance: This compound, along with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide, belongs to the class of pyrazole derivatives, highlighting the importance of this core structure in medicinal chemistry and its versatility in targeting diverse biological pathways. []

Properties

Product Name

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]benzamide

Molecular Formula

C21H17BrFN5O

Molecular Weight

454.3 g/mol

InChI

InChI=1S/C21H17BrFN5O/c22-18-11-24-28(14-18)12-15-4-6-17(7-5-15)21(29)25-20-8-9-27(26-20)13-16-2-1-3-19(23)10-16/h1-11,14H,12-13H2,(H,25,26,29)

InChI Key

KOYBTRNJLRWWEK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.